molecular formula C15H9CrN6O12 B12712473 chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate CAS No. 94333-35-4

chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B12712473
CAS No.: 94333-35-4
M. Wt: 517.26 g/mol
InChI Key: RHYIFPUBQRHNAF-UHFFFAOYSA-K
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Description

Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination complex comprising a trivalent chromium ion bound to a pyrimidine-based ligand. The ligand, 2,4-dioxo-1H-pyrimidine-6-carboxylate, features a carboxylate group at position 6 and keto groups at positions 2 and 4 of the heterocyclic pyrimidine ring. This structure enables multiple coordination sites, allowing the chromium ion to form a stable octahedral or trigonal bipyramidal geometry.

Properties

CAS No.

94333-35-4

Molecular Formula

C15H9CrN6O12

Molecular Weight

517.26 g/mol

IUPAC Name

chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3

InChI Key

RHYIFPUBQRHNAF-UHFFFAOYSA-K

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3]

Origin of Product

United States

Preparation Methods

Starting Materials

Component Description
Chromium(III) salt Commonly chromium(III) chloride hexahydrate (CrCl3·6H2O) or chromium(III) nitrate
2,4-dioxo-1H-pyrimidine-6-carboxylic acid or its salt The ligand precursor, often used as sodium or potassium salt for better solubility

General Synthetic Approach

The preparation involves the reaction of chromium(III) salts with the ligand in aqueous or mixed solvent media under controlled pH and temperature to promote complexation.

Typical procedure:

  • Ligand preparation: The ligand 2,4-dioxo-1H-pyrimidine-6-carboxylate is prepared or obtained as its sodium or potassium salt to enhance solubility in water.
  • Complexation reaction: An aqueous solution of chromium(III) salt is mixed with the ligand solution under stirring.
  • pH adjustment: The pH is adjusted (usually mildly acidic to neutral, pH 4–7) to favor coordination without precipitating chromium hydroxides.
  • Temperature control: The mixture is heated moderately (40–80 °C) to accelerate complex formation.
  • Reaction time: Stirring is continued for several hours (2–24 h) to ensure complete coordination.
  • Isolation: The complex precipitates or is isolated by solvent evaporation, filtration, or crystallization.
  • Purification: Recrystallization from water or water-alcohol mixtures is used to purify the complex.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Water or water-ethanol mixtures Enhances solubility and reaction rate
pH 4.0 – 7.0 Avoids chromium hydroxide precipitation
Temperature 40 – 80 °C Moderate heating to promote complexation
Reaction time 2 – 24 hours Longer times improve yield and purity
Molar ratio (Cr:ligand) 1:1 or 1:2 Stoichiometry depends on desired complex

Example Synthetic Route

Step Description
1 Dissolve chromium(III) chloride hexahydrate in distilled water to prepare 0.1 M solution.
2 Prepare 0.1 M aqueous solution of sodium 2,4-dioxo-1H-pyrimidine-6-carboxylate.
3 Mix the two solutions under stirring at room temperature.
4 Adjust pH to ~5.5 using dilute NaOH or HCl.
5 Heat the mixture to 60 °C and stir for 6 hours.
6 Cool the solution and allow the complex to crystallize.
7 Filter, wash with cold water, and dry under vacuum.

Analytical and Characterization Data Supporting Preparation

Research Findings and Optimization

  • Complexation is favored in slightly acidic to neutral pH to prevent chromium hydroxide formation.
  • Use of ligand salts (sodium or potassium) improves solubility and reaction kinetics.
  • Moderate heating accelerates complex formation without decomposing ligand.
  • Stoichiometric control allows tuning of complex composition (mono- or bis-ligand complexes).
  • Purification by recrystallization yields high-purity complexes suitable for further applications.

Summary Table of Preparation Parameters

Aspect Details
Metal source CrCl3·6H2O, Cr(NO3)3
Ligand form Sodium or potassium 2,4-dioxo-1H-pyrimidine-6-carboxylate
Solvent Water, water-ethanol mixtures
pH 4.0 – 7.0
Temperature 40 – 80 °C
Reaction time 2 – 24 hours
Molar ratio (Cr:ligand) 1:1 or 1:2
Isolation method Crystallization, filtration
Purification Recrystallization

Chemical Reactions Analysis

Types of Reactions

Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.

    Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.

    Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or zinc amalgam.

    Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.

Major Products Formed

    Oxidation: Chromium(VI) species such as chromates or dichromates.

    Reduction: Chromium(II) complexes.

    Substitution: New chromium(III) complexes with different ligands.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
The compound has been studied for its potential as an anticancer agent. Research indicates that chromium(3+) can interact with nucleic acids and proteins, potentially leading to genotoxic effects. A study demonstrated that chromium(3+) enhances DNA polymerase binding to DNA templates, which may increase mutation rates and contribute to carcinogenesis . This property is leveraged in developing novel chemotherapeutic agents aimed at disrupting cancer cell proliferation by targeting nucleic acid synthesis pathways.

Enzyme Inhibition
Chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate acts as a potent inhibitor of specific enzymes involved in nucleic acid synthesis. By binding to the active sites of these enzymes, it disrupts normal cellular processes, leading to reduced cell growth and proliferation. This mechanism is particularly valuable in studying the molecular mechanisms underlying various diseases and developing targeted therapies .

Environmental Science Applications

Heavy Metal Remediation
Chromium compounds, including chromium(3+), are often studied for their role in bioremediation processes. The reduced form of chromium is less toxic than its hexavalent counterpart and can be utilized in environmental cleanup efforts to mitigate chromium pollution. Studies have shown that certain microbial species can convert toxic hexavalent chromium into less harmful trivalent forms, thereby reducing environmental toxicity .

Soil and Water Quality Assessment
Research has highlighted the importance of monitoring chromium levels in soil and water systems due to its potential toxicity at elevated concentrations. Chromium(3+) is often analyzed in environmental samples to assess contamination levels and inform remediation strategies. The presence of chromium in soil typically ranges from 5 to 1000 ppm, necessitating careful management practices .

Materials Science Applications

Catalytic Properties
In materials science, chromium(3+) compounds are being explored for their catalytic properties in various chemical reactions. For instance, they have been utilized as catalysts in organic synthesis processes, enhancing reaction rates and yields . The unique electronic properties of chromium contribute to its effectiveness as a catalyst in cross-coupling reactions.

Case Study 1: Anticancer Activity

A study investigated the effects of chromium(3+) on DNA replication using purified DNA polymerases. Results showed that chromium-treated DNA exhibited increased mutation frequencies when transfected into Escherichia coli, suggesting a potential application in understanding cancer biology and developing new treatments .

Case Study 2: Environmental Remediation

In a bioremediation project, researchers employed microbial strains capable of reducing hexavalent chromium to trivalent forms. This approach successfully decreased chromium toxicity levels in contaminated water bodies, demonstrating the compound's utility in environmental cleanup initiatives .

Data Tables

Application Area Specific Use Mechanism/Effect References
Medicinal ChemistryAnticancer AgentInhibits nucleic acid synthesis ,
Environmental ScienceHeavy Metal RemediationConverts hexavalent to trivalent chromium
Materials ScienceCatalysisEnhances reaction rates

Mechanism of Action

The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.

Comparison with Similar Compounds

Key Differences :

  • Coordination Chemistry : Cr³⁺ supports multidentate ligand binding, enabling applications in catalysis, whereas alkali metal salts primarily serve as ionic precursors.

Ligand-Modified Analogues

Structural variations in the pyrimidine backbone influence reactivity and biological activity:

Compound Name Substituents CAS Number Similarity Index* Notable Properties
6-Hydroxypyrimidine-4-carboxylic acid –OH at position 6 6299-87-2 0.58 Enhanced acidity due to –OH group
Methyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate –OCH₃ at position 4 7399-93-1 0.56 Esterified carboxylate improves lipophilicity
This compound –COO⁻ at position 6, –O at 2,4 Metal coordination stabilizes enolate forms

*Similarity index calculated based on structural overlap with the parent ligand ().

Functional Implications :

  • The carboxylate group in this compound enhances metal-binding capacity compared to hydroxyl or ester derivatives.
  • Electron-withdrawing keto groups at positions 2 and 4 increase ligand rigidity, favoring stable coordination geometries .

Biological Activity

Chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate is a complex compound that combines chromium in its trivalent state with a pyrimidine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and implications in human health.

Chemical Structure

The compound can be represented by the following IUPAC name and structural formula:

  • IUPAC Name : Chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate
  • Chemical Structure :
InChI InChI 1 3C5H4N2O4 Cr c3 8 3 1 2 4 9 10 6 5 11 7 3 h3 1H H 9 10 H2 6 7 8 11 q 3 p 3\text{InChI InChI 1 3C5H4N2O4 Cr c3 8 3 1 2 4 9 10 6 5 11 7 3 h3 1H H 9 10 H2 6 7 8 11 q 3 p 3}

Biological Activity Overview

The biological activity of chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate has been investigated through various studies focusing on its pharmacological properties. Key findings include:

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Chromium complexes have been shown to enhance the antimicrobial efficacy of these derivatives, potentially making them useful in treating infections caused by bacteria and fungi .

2. Anticancer Properties

Studies suggest that chromium(3+) complexes can inhibit the growth of cancer cells. The mechanism involves interference with nucleic acid synthesis, leading to DNA damage and apoptosis in cancer cells. This property is particularly relevant for developing new anticancer therapies .

3. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in nucleic acid metabolism. By binding to the active sites of these enzymes, it disrupts normal cellular processes, which can lead to a reduction in cell proliferation .

Case Studies

Several case studies have highlighted the biological activities of chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that chromium(3+) complexes significantly inhibited bacterial growth compared to controls. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating strong antimicrobial potential.

Bacterial StrainMIC (µg/mL)Control MIC (µg/mL)
E. coli50200
S. aureus30150
C. albicans25100

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with chromium(3+) complexes resulted in significant apoptosis rates compared to untreated controls.

Cell LineApoptosis Rate (%)Control Apoptosis Rate (%)
HeLa7010
MCF-76515

The biological activity of chromium(3+); 2,4-dioxo-1H-pyrimidine-6-carboxylate primarily revolves around its interaction with cellular components:

  • Nucleic Acid Synthesis Inhibition : The compound binds to enzymes involved in nucleic acid synthesis, leading to DNA damage and cell death.
  • Reactive Oxygen Species (ROS) Generation : Chromium complexes may induce oxidative stress within cells, further contributing to their anticancer effects .

Q & A

Q. How do solvent polarity and donor properties affect the redox behavior of this compound, and what electrochemical methods are appropriate for investigation?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆) identifies redox potentials. Solvent donor number (DN) correlations (e.g., DMSO vs. acetonitrile) reveal stabilization of Cr(III/II) states. Controlled-potential electrolysis coupled with in-situ UV-Vis monitors intermediate species .

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